molecular formula C14H16FNO3S B2587282 (1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797571-30-2

(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No. B2587282
CAS RN: 1797571-30-2
M. Wt: 297.34
InChI Key: FJUXTQGKWOEILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a bicyclic azetidine that has been shown to have a unique mechanism of action and biochemical effects.2.1]oct-2-ene.

Scientific Research Applications

Host-Guest Chemistry and Molecular Recognition

Research by Bakirci, Koner, and Nau (2005) demonstrated that p-sulfonatocalix[4]arene exhibits high binding constants with bicyclic azoalkanes, highlighting the significance of spherical shape complementarity in molecular recognition. This study underscores the potential of using such compounds in aqueous host-guest chemistry systems, providing a unique observation of hydrophilic but spherical bicyclic residue preference over hydrophobic groups (Bakirci, Koner, & Nau, 2005).

Synthetic Methodologies

Umano, Koura, and Inoue (1981) explored the photochemical reactions of certain phenylsulfonyl-substituted compounds, leading to the formation of tetracyclic compounds through skeletal isomerization. This finding has implications for the synthesis of complex organic structures (Umano, Koura, & Inoue, 1981).

Pharmacological Applications

The research by Tamura et al. (1987) on the synthesis of carbapenems with a sulfonyl group in the C-6 side chain provided insights into creating compounds with good antibacterial activity and potent β-lactamase inhibitory activity. This study indicates the potential of such compounds in developing new antibiotics (Tamura et al., 1987).

Supramolecular Sensor Systems

Bakirci and Nau (2006) developed a supramolecular sensor system based on the interaction between fluorescent azoalkane and p-sulfonatocalix[4]arene for signaling the binding of choline and carnitine. This system exemplifies the application of such compounds in creating sensitive and selective sensor systems for detecting biologically relevant molecules (Bakirci & Nau, 2006).

Antiviral Agents

Supuran (2011) evaluated a series of sulfonamide derivatives, including azabicyclo[3.2.1]octane scaffolds, for their potential as C-C chemokine receptor 5 (CCR5) antagonists, which are crucial in preventing HIV-1 entry into cells. This research highlights the ongoing efforts to discover novel antiviral agents using structurally diverse scaffolds (Supuran, 2011).

properties

IUPAC Name

8-(3-fluoro-4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S/c1-19-14-8-7-12(9-13(14)15)20(17,18)16-10-3-2-4-11(16)6-5-10/h2-3,7-11H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUXTQGKWOEILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2C=CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

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